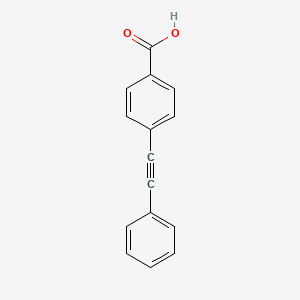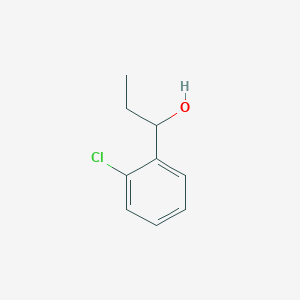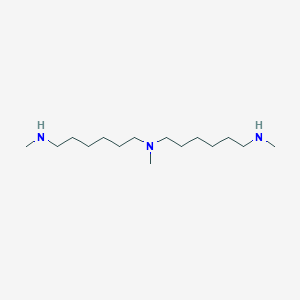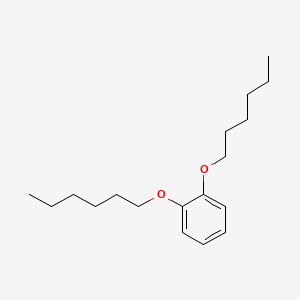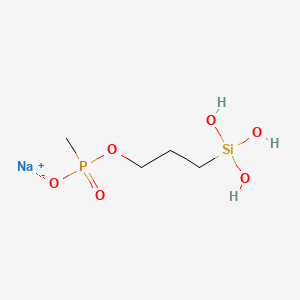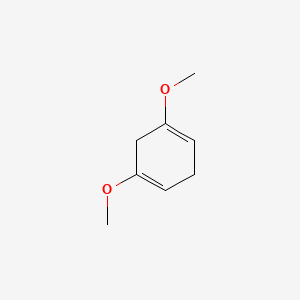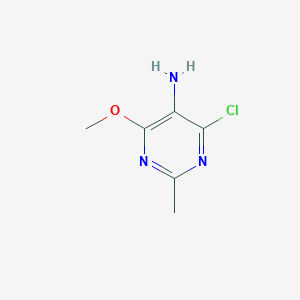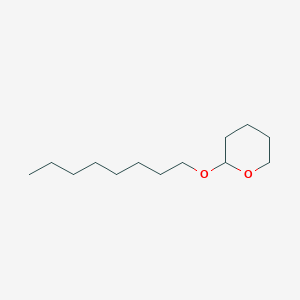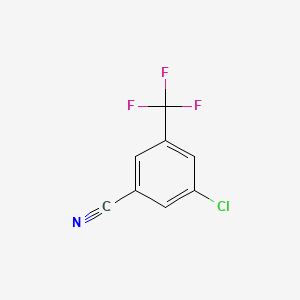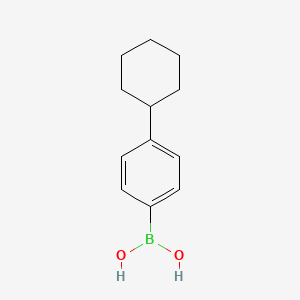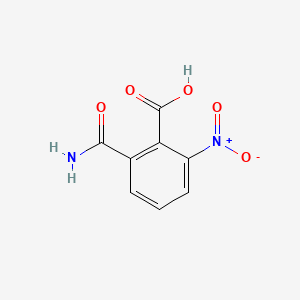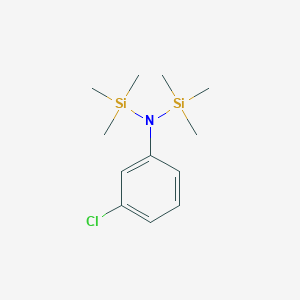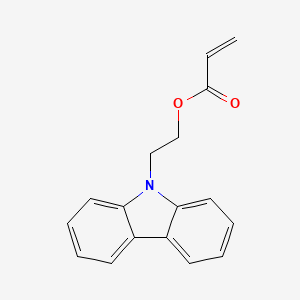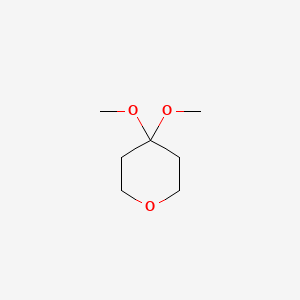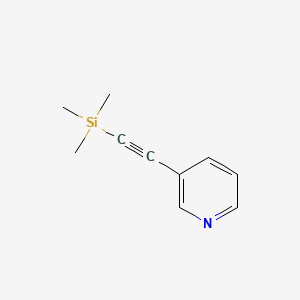
3-(三甲基硅基乙炔基)吡啶
概览
描述
3-(Trimethylsilylethynyl)pyridine is a pyridine derivative . It is used as a laboratory chemical .
Synthesis Analysis
The synthesis of 3-(Trimethylsilylethynyl)pyridine can be achieved through the conditions of the Sonogashira coupling reaction . The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of PdCl2 (PPh3)2 -CuI as a catalyst afford the corresponding pyridine-fused siloles through intramolecular trans-bis-silylation .Molecular Structure Analysis
The molecular formula of 3-(Trimethylsilylethynyl)pyridine is C10H13NSi . Its molecular weight is 175.30 .Physical And Chemical Properties Analysis
3-(Trimethylsilylethynyl)pyridine has a boiling point of 229 °C , a density of 0.922 g/mL at 25 °C , and a refractive index n20/D of 1.529 .科研应用
形成机制和结构研究
- 1,2-二氢吡啶和4H-吡喃的形成: 通过涉及3-(三甲基硅基乙炔基)吡啶的反应,使用量子化学方法监测和分析了1,2-二氢吡啶和4H-吡喃的形成。这项研究提供了关于这些反应中潜在能量表面和活化能障碍的见解 (Shagun, Medvedeva, & Mareev, 2013)。
- 衍生物的结构分析: 对3-(二乙基硼基乙炔基)吡啶的研究揭示了重要的结构特征,如非平面排列和分子间配位,这对于理解类似化合物的行为可能是相关的 (Wakabayashi et al., 2014)。
合成和化学反应
- 硼烯的形成: 对双(三甲基硅基乙炔基)二苯胺硼烷与强Lewis酸反应的研究提供了有关硼烯形成的见解,这是有机硼化学中的一个关键方面 (Ge, Kehr, Daniliuc, & Erker, 2014)。
- 分子结构的合成: 合成2-三甲基硅基-、2-三甲基锗基-和2-三甲基锡基-吡啶提供了有关这些化合物的分子结构和固有性质的宝贵见解 (Riedmiller, Jockisch, & Schmidbaur, 1999)。
- 1,2-二氢吡啶羧酸的一锅合成: 这项研究侧重于激活3-((三甲基硅基)乙炔基)吡啶及其在合成新系列酸中的应用,展示了它在药物化学中的潜力 (Ballinas-Indilí等人,2021)。
催化和配位聚合物
- 氢硅烷化反应的催化: 对使用2-(2-三甲氧基硅基乙基)吡啶制备二氧化铑配合物在二氧化硅上的研究表明了它在催化氢硅烷化反应中的有效性 (Capka, Czakóová, & Schubert, 1993)。
- 配位聚合物的构建: 在Me3SnCl存在下,涉及K3[Cu(CN)4]和单齿吡啶碱的研究导致新配位聚合物的形成,展示了创造复杂分子结构的潜力 (Etaiw, Amer, & El-bendary, 2010)。
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
性质
IUPAC Name |
trimethyl(2-pyridin-3-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)8-6-10-5-4-7-11-9-10/h4-5,7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBLPOPETZZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399318 | |
| Record name | 3-(Trimethylsilylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilylethynyl)pyridine | |
CAS RN |
80673-00-3 | |
| Record name | 3-(Trimethylsilylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilylethynyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

